molecular formula C11H18F2N2 B2701707 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine CAS No. 1607288-95-8

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine

Cat. No.: B2701707
CAS No.: 1607288-95-8
M. Wt: 216.276
InChI Key: PMHXPNUTQFTEFY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine is a synthetic compound characterized by the presence of a piperazine ring substituted with a difluoroethyl group, an ethyl group, and a prop-2-ynyl group

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine involves several steps, typically starting with the preparation of the piperazine ring. The difluoroethyl group can be introduced using difluoromethylation reagents, while the ethyl and prop-2-ynyl groups are added through alkylation reactions. Common reagents used in these processes include difluoromethyl iodide and alkyl halides .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine can be compared with other fluorinated piperazine derivatives, such as:

    1-(2,2-Difluoroethyl)-4-methylpiperazine: Similar in structure but with a methyl group instead of an ethyl and prop-2-ynyl group.

    1-(2,2-Difluoroethyl)-2,4-dimethylpiperazine: Contains two methyl groups instead of the ethyl and prop-2-ynyl groups.

    1-(2,2-Difluoroethyl)-4-phenylpiperazine: Features a phenyl group instead of the ethyl and prop-2-ynyl groups

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2/c1-3-5-14-6-7-15(9-11(12)13)10(4-2)8-14/h1,10-11H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXPNUTQFTEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1CC(F)F)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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